molecular formula C15H12BrNO2 B1525802 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile CAS No. 1068604-45-4

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile

Cat. No.: B1525802
CAS No.: 1068604-45-4
M. Wt: 318.16 g/mol
InChI Key: QMBBGCLINHISLC-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a benzyloxy group attached to a benzonitrile core

Preparation Methods

The synthesis of 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile typically involves multiple stepsFor instance, 1-Bromo-3-iodo-5-methoxy-benzene can be suspended in a solution of hydrogen bromide in acetic acid, with tetrabutylammonium bromide as a catalyst, and heated to reflux under vigorous stirring for two days . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile can undergo various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Material Science: It may be used in the synthesis of materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism by which 3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

3-Bromo-5-(4-methoxy-benzyloxy)-benzonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

3-bromo-5-[(4-methoxyphenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBBGCLINHISLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Methoxybenzyl alcohol (2.6 mL) was dissolved in anhydrous DMF (50 mL) and NaH (808 mg, 60% dispersion in oil) was added in several portions. After gas evolution ceased, 3,5-dibromobenzonitrile (5.0 g) was added and the reaction mixture was stirred at 70° C. After 2 h additional amount of NaH (147 mg) was added and heating was continued for 6 h. The reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic extract was dried over anhydrous sodium sulfate, concentrated and purified on a silica gel column using ethyl acetate and hexanes to yield 3.1 g of the title compound (51% yield). HRMS calcd for C15H12O2BrN M+ 371.0051, observed 371.0048.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
808 mg
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
147 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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